2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine
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Overview
Description
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a pyrrolidine ring, a pyrimidine ring, and an amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Alkylation: The resulting pyrimidine derivative is then alkylated using 2-methylpropan-1-amine in the presence of a suitable base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at κ-opioid receptors, which are involved in modulating pain, mood, and stress responses . The compound binds to these receptors, inhibiting their activity and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another κ-opioid receptor antagonist with a similar structure but different substituents on the pyrimidine ring.
N-(pyridin-2-yl)amides: Compounds with similar pyrrolidine and pyrimidine structures but different functional groups.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-5-3-4-6-17/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
GWAIAXUJANSACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
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